(10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate
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Overview
Description
(10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes an anthracene core substituted with a phenyl group and a methyl 2-methylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate typically involves the reaction of 10-phenylanthracene-9-carboxylic acid with methacrylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a temperature range of 0-25°C. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Brominated or sulfonated anthracene derivatives.
Scientific Research Applications
(10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of (10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for anticancer therapies. Additionally, the compound’s unique structure allows it to participate in electron transfer processes, which is crucial for its applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
(10-Phenylanthracen-9-yl)methyl 2-methylpropanoate: A similar compound with a slightly different ester group.
Uniqueness
(10-Phenylanthracen-9-YL)methyl 2-methylprop-2-enoate is unique due to its combination of an anthracene core with a phenyl group and a methyl 2-methylprop-2-enoate moiety. This unique structure imparts specific electronic and photophysical properties, making it particularly useful in organic electronics and materials science.
Properties
CAS No. |
85702-19-8 |
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Molecular Formula |
C25H20O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(10-phenylanthracen-9-yl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C25H20O2/c1-17(2)25(26)27-16-23-19-12-6-8-14-21(19)24(18-10-4-3-5-11-18)22-15-9-7-13-20(22)23/h3-15H,1,16H2,2H3 |
InChI Key |
AJTLKEUEVGQRRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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